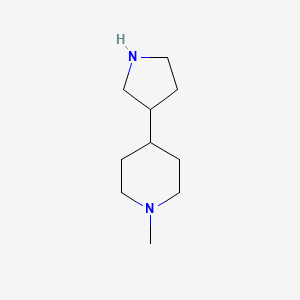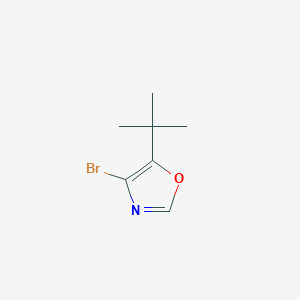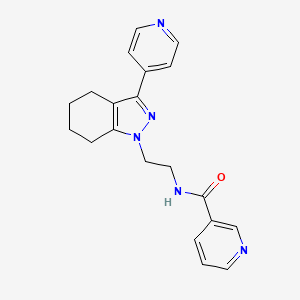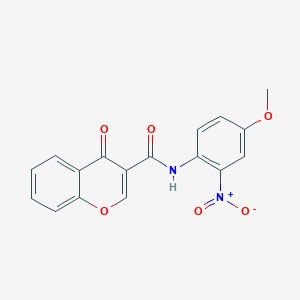
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, thereby inhibiting their function. This leads to the downregulation of gene expression, particularly those involved in cell proliferation and survival. The exact mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is still under investigation, but it is believed to involve the disruption of protein-protein interactions and the modulation of chromatin structure.
Biochemical and Physiological Effects:
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, particularly those of hematological origin. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for BET proteins, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively high cost, limited availability, and potential off-target effects.
Future Directions
There are several potential future directions for research on 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the investigation of the therapeutic potential of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, the use of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide as a research tool to study the role of BET proteins in gene regulation and transcription is an area of ongoing investigation.
In conclusion, 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a promising chemical compound that has shown significant potential in drug discovery and development. Its potent inhibitory effects on BET proteins make it a valuable research tool and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves a multi-step process that includes the reaction of furan-2-carboxylic acid with pyridine-2-methanamine, followed by the reaction of the resulting intermediate with furan-2-methanamine and 5-bromo-1-pentanol. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation and transcription. BET inhibitors have been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-15-7-6-14(22-15)16(20)19(11-13-5-3-9-21-13)10-12-4-1-2-8-18-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQSAZDOKZEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)

![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2358433.png)
![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2358439.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2358440.png)



![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)
![N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2358450.png)